molecular formula C15H11Cl2F2NO3 B3122656 N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide CAS No. 303151-16-8

N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide

Cat. No. B3122656
CAS RN: 303151-16-8
M. Wt: 362.2 g/mol
InChI Key: OIYVPUVNTVBPCG-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide, commonly known as Dicamba, is a synthetic herbicide used to control broadleaf weeds in various crops. Dicamba was first introduced in the 1960s and has been in use since then. It is a selective herbicide that targets broadleaf weeds, while leaving grasses unaffected. Dicamba is widely used in agriculture, forestry, and urban areas.

Scientific Research Applications

Quantum Chemical Calculations and Properties

  • Molecular Structure and Vibrational Spectroscopy : Studies using density functional theory (DFT) provide insights into the molecular structural parameters, vibrational frequencies, and thermodynamic properties of chloroacetamides. These studies help in understanding the molecular electrostatic potential, predicting sites for electrophilic and nucleophilic attack, and studying atomic charges and charge delocalization (Choudhary et al., 2014).

  • Synthesis and Precursors : Research on the synthesis of difluoro(trimethylsilyl)acetamides from chlorodifluoroacetamides by electrochemical silylation demonstrates their role as precursors in the formation of various derivatives, which could have potential applications in different fields (Bordeau et al., 2006).

Inhibition and Metabolism Studies

  • Herbicide Inhibition and Activity : Chloroacetamides, including N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide, are studied for their herbicidal properties, particularly their selectivity and mechanism of action in controlling weeds in agricultural settings (Weisshaar & Böger, 1989).

  • Metabolism in Liver Microsomes : Comparative studies of the metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on the metabolic pathways and possible implications for human health. This research is crucial in understanding the biotransformation of these compounds in the liver (Coleman et al., 2000).

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F2NO3/c1-22-9-5-7-10(8-6-9)23-15(18,19)14(21)20-13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYVPUVNTVBPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C(=O)NC2=C(C=CC=C2Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166828
Record name N-(2,6-Dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303151-16-8
Record name N-(2,6-Dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303151-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
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N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
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N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
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N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
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N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide
Reactant of Route 6
N-(2,6-dichlorophenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide

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